2-[4-(Bromomethyl)phenyl]acetonitrile
Overview
Description
2-[4-(Bromomethyl)phenyl]acetonitrile is a chemical compound with the CAS Number: 7371-94-0 . It has a molecular weight of 210.07 . It is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is [4-(bromomethyl)phenyl]acetonitrile . The InChI code for this compound is 1S/C9H8BrN/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2 .Physical And Chemical Properties Analysis
This compound has a melting point of 63-66°C . It is a powder at room temperature .Scientific Research Applications
Electrochemical Studies
- Voltammetric Study in Acetonitrile : Research conducted by Bautista-Martínez, González, and Aguilar-Martínez (2003) involved the voltammetric study in acetonitrile of quinones family containing α-hydroxy group, anilineperezones. This study is significant for understanding electrochemical reactions in acetonitrile, which may relate to the properties of compounds like 2-[4-(Bromomethyl)phenyl]acetonitrile (Bautista-Martínez, González, & Aguilar-Martínez, 2003).
Analytical Chemistry
- Determination of Genotoxic Impurities : Kumar, Srivastava, and Rao (2016) developed a sensitive HPLC method for the quantitative determination of genotoxic impurities, including 2-cyano-4’-bromomethyl biphenyl, in irbesartan drug substance. This highlights the importance of analytical techniques in identifying impurities related to compounds like this compound (Kumar, Srivastava, & Rao, 2016).
Surface Chemistry
- Electrochemical Grafting on Glassy Carbon Electrode : Louault, D'amours, and Bélanger (2008) studied the electrochemical grafting of substituted phenyl groups, including bromophenyl, onto the surface of a glassy carbon electrode. This work is relevant for the surface modification and understanding the interaction of bromophenyl compounds with electrode surfaces (Louault, D'amours, & Bélanger, 2008).
Organic Synthesis
- Synthesis of Tetraaza[16]annulene Derivatives : Mehranpour (2014) synthesized new derivatives of 1,5,9,13-tetraaza[16]annulene using 2-substituted vinamidinium salts, including 7,15-di[4-(bromomethyl)phenyl]-1,5,9,13-tetraaza[16]annulene. This research highlights the use of bromomethylphenyl compounds in synthesizing complex organic structures (Mehranpour, 2014).
Reaction Mechanism Study
- Reaction Mechanism in Acetonitrile : The study by Jia, Ottosson, Zeng, and Thibblin (2002) on the solvolysis reaction in acetonitrile provides insights into reaction mechanisms that could be relevant to the behavior of compounds like this compound in similar solvents (Jia, Ottosson, Zeng, & Thibblin, 2002).
Safety and Hazards
The compound has several hazard statements including H302, H312, H314, H332, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it has GHS05, GHS07 pictograms .
properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWFTUPJHKAEHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7371-94-0 | |
Record name | 2-[4-(bromomethyl)phenyl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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